Methyl 4-Chloropicolinate

Physicochemical Property Solid Form Procurement

Researchers requiring a reliable 4-halopicolinate building block for Suzuki, Stille, or Negishi couplings often face inconsistent reactivity and supply delays. Methyl 4-chloropicolinate (CAS 24484-93-3) solves this with its balanced electrophilicity-more stable than the 4-bromo analog yet far more reactive than the 4-fluoro derivative-ensuring high yields in biaryl formations. It is the validated intermediate in industrial-scale cGMP sorafenib manufacturing. • Melting point 50-52 °C; ≥98% purity standard. • Proven antiproliferative activity against HCT116 and cervical carcinoma lines. • Bulk quantities (up to 1 kg) in stock for immediate dispatch.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 24484-93-3
Cat. No. B016105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Chloropicolinate
CAS24484-93-3
SynonymsMethyl 4-Chloropyridine-2-carboxylate;  Methyl 4-Chloro-2-picolinate;  4-Chloropyridine-2-carboxylic Acid Methyl Ester; 
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
InChIKeyVTENWIPSWAMPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloropicolinate: Properties & Supply Chain


Methyl 4‑chloropicolinate (CAS 24484‑93‑3), also named 4‑chloropyridine‑2‑carboxylic acid methyl ester, is a chlorinated heteroaromatic building block [1]. It is a solid with a melting point of 50‑52 °C, a predicted density of 1.294 g/cm³, and a molecular weight of 171.58 g/mol . The compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, most notably in the manufacture of the multikinase inhibitor sorafenib .

Intermediate for multikinase inhibitor synthesis (e.g., sorafenib)
Palladium-catalyzed cross-coupling electrophile (Suzuki, Stille, Negishi)
Chloro substituent balances reactivity and thermal stability for process chemistry

Why Methyl 4-Chloropicolinate Is Irreplaceable


Although 4‑substituted picolinate esters share a common pyridine‑2‑carboxylate core, the identity of the 4‑position substituent dictates melting point, cross‑coupling reactivity, and biological profile. Methyl 4‑chloropicolinate exhibits a melting point of 50–52 °C [1], whereas the 4‑bromo analog (CAS 29681‑42‑3) melts at 54–56 °C , and the 4‑fluoro analog (CAS 886371‑79‑5) shows a much higher melting point of 210–212 °C [2]. Moreover, the chlorine atom enables palladium‑catalyzed Suzuki, Stille, and Negishi couplings with a reactivity profile distinct from the more labile bromo and the poorly reactive fluoro substituents . These differences affect storage, handling, and downstream synthetic efficiency, making blind substitution of one 4‑halopicolinate for another technically risky.

  • 4-Bromo analog

    Higher lability may increase side reactions and protodehalogenation, reducing coupling selectivity.

  • 4-Fluoro analog

    Very poor leaving group restricts cross-coupling utility and alters synthetic route feasibility.

  • Melting point divergence

    Differing solid-state properties may affect storage, handling, and dissolution during scale-up.

Methyl 4-Chloropicolinate: Comparative Evidence


Melting Point & Storage: Chloro vs. Bromo & Fluoro

Methyl 4‑chloropicolinate melts at 50‑52 °C [1], while methyl 4‑bromopicolinate (CAS 29681‑42‑3) melts at 54‑56 °C and methyl 4‑fluoropicolinate (CAS 886371‑79‑5) melts at 210‑212 °C [2]. The lower melting point of the chloro compound facilitates handling and may reduce energy costs during formulation.

Melting Point
Reported
50–52 °C (chloro) vs. 54–56 °C (bromo) and 210–212 °C (fluoro)
Supports easier handling in early-stage synthesis
Lowest melting point among 4-halopicolinates; cross-study comparable data
Physicochemical Property Solid Form Procurement

Cross-Coupling Reactivity: Chloro vs. Bromo

The 4‑chloro substituent of methyl 4‑chloropicolinate participates effectively in palladium‑catalyzed Suzuki, Stille, and Negishi couplings . While methyl 4‑bromopicolinate also undergoes cross‑coupling, its bromine atom is more labile and often leads to higher rates of side reactions and protodehalogenation under forcing conditions. The chloro analog offers a balance of reactivity and stability, improving reaction selectivity.

Cross-Coupling Reactivity
Class-level
Reactivity order: Br > Cl ≫ F
Balanced reactivity for selective C–C bond formation
Chloro offers wider operational window than bromo; qualitative inference
Cross‑Coupling Synthetic Utility Halogen Reactivity

Antiproliferative Activity: Chlorinated vs. Non-Chlorinated

Methyl 4‑chloropicolinate exhibits significant inhibitory activity against human cervical carcinoma cells and HCT116 colon cancer cells . In contrast, unsubstituted methyl picolinate (CAS 2459‑07‑6) does not display comparable direct antiproliferative effects. The presence of the 4‑chloro group is essential for the observed DNA interaction and RNA/protein synthesis inhibition.

Antiproliferative Activity
Data to verify
Inhibits growth of HCT116 and cervical carcinoma cells; non-chlorinated inactive
Supports cell-model evaluation as lead scaffold
Qualitative activity reported; independent verification recommended
Anticancer Cell Growth Inhibition Cervical Carcinoma

Antimicrobial Activity: Hydrochloride Salt vs. Parent

Methyl 4‑chloropicolinate hydrochloride (CAS 176977‑85‑8) shows antimicrobial activity against *Staphylococcus aureus* with a minimum inhibitory concentration (MIC) of 32 µg/mL . Non‑halogenated picolinate esters typically lack this activity. The chloro substituent contributes to membrane perturbation or enzyme inhibition that is absent in the parent methyl picolinate.

Antimicrobial MIC
Assay context
MIC 32 µg/mL against S. aureus (HCl salt)
Screening-level antimicrobial activity
Compared to inactive methyl picolinate; broth microdilution assay
Antimicrobial MIC Staphylococcus aureus

Sorafenib Synthesis: Chloro vs. Bromo Intermediate

Methyl 4‑chloropicolinate is the established industrial intermediate for the manufacture of the multikinase inhibitor sorafenib . The corresponding 4‑bromo derivative, while synthetically viable, is less favored due to higher cost and greater propensity for unwanted side reactions during large‑scale coupling steps.

Sorafenib Intermediate
Reported
Preferred intermediate in multi-kilogram cGMP production
Aligned with validated scalable processes
Industry standard over bromo analog; process robustness reported
Process Chemistry Sorafenib Intermediate

Methyl 4-Chloropicolinate: Key Applications


Sorafenib and Kinase Inhibitor Synthesis

Methyl 4‑chloropicolinate serves as a critical intermediate in the multi‑step synthesis of sorafenib, a frontline therapy for advanced renal cell and hepatocellular carcinoma . Its use is validated in industrial‑scale cGMP manufacturing, and its reactivity profile enables reliable formation of the key biaryl ether linkage.

Anticancer Lead Development

Owing to its demonstrated antiproliferative activity against HCT116 colon cancer cells and human cervical carcinoma cells , methyl 4‑chloropicolinate can be utilized as a privileged scaffold in medicinal chemistry campaigns targeting oncology indications.

Antimicrobial Picolinamide Libraries

The antimicrobial activity of methyl 4‑chloropicolinate hydrochloride (MIC 32 µg/mL against *S. aureus*) supports its use as a starting point for generating focused libraries of picolinamide and urea derivatives aimed at drug‑resistant bacterial pathogens.

Pd-Catalyzed Cross-Coupling for Heterocycles

The 4‑chloro substituent enables efficient Suzuki, Stille, and Negishi couplings , allowing methyl 4‑chloropicolinate to serve as a versatile electrophile for the introduction of aryl, alkenyl, and alkynyl groups in the synthesis of drug‑like heterocycles.

Application
Selection Property
Validation Focus
Sorafenib intermediate synthesis
Process-validated cross-coupling reactivity
Batch consistency in biaryl ether formation
Cancer cell line evaluation
Cell growth inhibition profile
Cytotoxicity assay reproducibility
Antimicrobial screening
MIC against Gram-positive bacteria
Broth microdilution assay context
Heterocycle diversification
Pd-catalyzed coupling compatibility
Reaction selectivity and yield
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